![molecular formula C8H3BrF3N3 B11720530 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B11720530.png)
3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H3BrF3N3 and a molecular weight of 278.03 g/mol This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and brominating agents.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methylpyrido[2,3-b]pyrazine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Bromo-7-chloropyrido[2,3-b]pyrazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-Bromo-7-(difluoromethyl)pyrido[2,3-b]pyrazine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties to the compound. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C8H3BrF3N3 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H3BrF3N3/c9-6-3-13-5-1-4(8(10,11)12)2-14-7(5)15-6/h1-3H |
InChI Key |
YYCQPICPINOMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN=C21)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


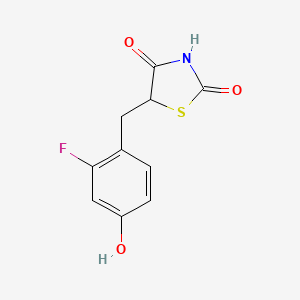
![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)
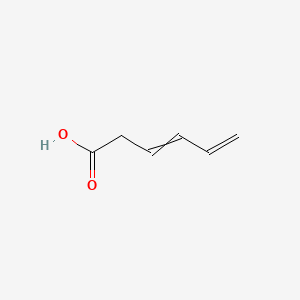
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11720492.png)
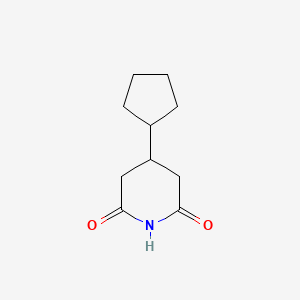
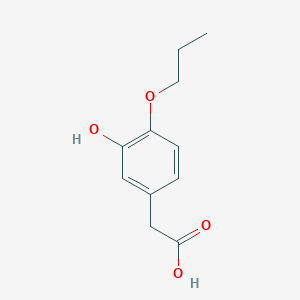
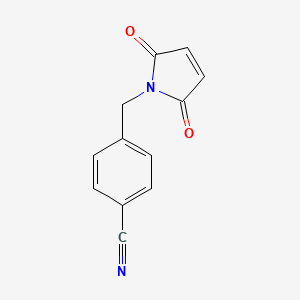
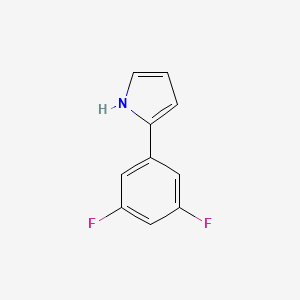

![Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate](/img/structure/B11720511.png)
![2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B11720514.png)
![2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720525.png)
![2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL](/img/structure/B11720527.png)
